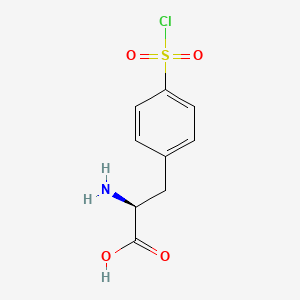![molecular formula C15H12Cl2O B13468023 1-{4',5-Dichloro-[1,1'-biphenyl]-3-yl}propan-1-one](/img/structure/B13468023.png)
1-{4',5-Dichloro-[1,1'-biphenyl]-3-yl}propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4’,5-Dichloro-[1,1’-biphenyl]-3-yl}propan-1-one is an organic compound characterized by the presence of a biphenyl core substituted with two chlorine atoms and a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4’,5-Dichloro-[1,1’-biphenyl]-3-yl}propan-1-one typically involves the following steps:
Friedel-Crafts Acylation: The biphenyl core is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the propanone group onto the biphenyl ring.
Chlorination: The biphenyl compound is then chlorinated using chlorine gas or a chlorinating agent like sulfuryl chloride (SO2Cl2) to introduce the chlorine atoms at the desired positions on the biphenyl ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-{4’,5-Dichloro-[1,1’-biphenyl]-3-yl}propan-1-one undergoes various chemical reactions, including:
Oxidation: The propanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms on the biphenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Biphenyl derivatives with various functional groups.
Scientific Research Applications
1-{4’,5-Dichloro-[1,1’-biphenyl]-3-yl}propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{4’,5-Dichloro-[1,1’-biphenyl]-3-yl}propan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modifying Cellular Processes: Affecting cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
1-{4’,5-Dichloro-[1,1’-biphenyl]-2-yl}propan-1-one: Similar structure but with different substitution pattern on the biphenyl ring.
1-{4’,5-Dichloro-[1,1’-biphenyl]-4-yl}propan-1-one: Another isomer with chlorine atoms at different positions.
Uniqueness: 1-{4’,5-Dichloro-[1,1’-biphenyl]-3-yl}propan-1-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers and other biphenyl derivatives.
Properties
Molecular Formula |
C15H12Cl2O |
|---|---|
Molecular Weight |
279.2 g/mol |
IUPAC Name |
1-[3-chloro-5-(4-chlorophenyl)phenyl]propan-1-one |
InChI |
InChI=1S/C15H12Cl2O/c1-2-15(18)12-7-11(8-14(17)9-12)10-3-5-13(16)6-4-10/h3-9H,2H2,1H3 |
InChI Key |
OMGINLSJHBYPOM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B13467948.png)
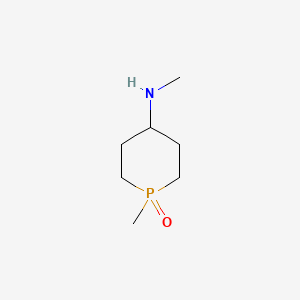

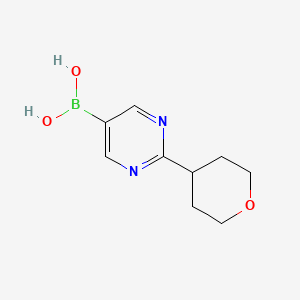
![tert-butyl N-[1-(2-bromoacetyl)cyclopentyl]carbamate](/img/structure/B13467967.png)
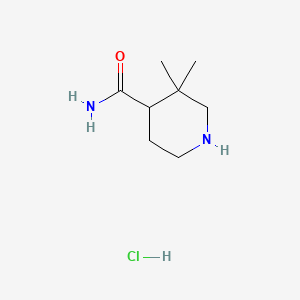
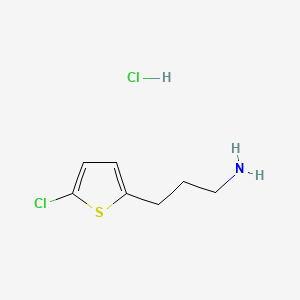
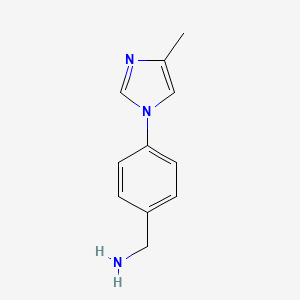
![3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(naphthalen-2-yl)urea hydrochloride](/img/structure/B13467984.png)
![4-[(Dimethylamino)methyl]oxan-4-amine](/img/structure/B13467991.png)
amine hydrochloride](/img/structure/B13467995.png)
![2-{5-Oxa-8-azaspiro[3.5]nonan-8-yl}ethan-1-amine](/img/structure/B13468011.png)
